molecular formula C33H26NP B8523812 (S)-2'-(Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine

(S)-2'-(Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine

Cat. No. B8523812
M. Wt: 467.5 g/mol
InChI Key: UYGCEXDPQZWTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2'-(Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine is a useful research compound. Its molecular formula is C33H26NP and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C33H26NP

Molecular Weight

467.5 g/mol

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)-N-methylnaphthalen-2-amine

InChI

InChI=1S/C33H26NP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,34H,1H3

InChI Key

UYGCEXDPQZWTIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.59 gram (6.81 mmol) of (−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-2b-1)) was dissolved in 170 ml of tetrahydrofuran, under the flow of nitrogen. To the solution, 27.2 ml of tetrahydrofuran solution (2M) of borane-dimethyl sulfide complex was added at 0° C. over 30 minutes and the resultant mixture was stirred for 18 hours at 88° C. The resultant reaction solution was extracted with 300 ml of ethyl acetate, and the extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. To the residue, 272 ml of diethylamine was added and stirred at room temperature for 30 minutes. After evaporating diethylamine, the residue was purified using a silica gel column chromatography (eluent: 1:16 mixture of ethyl acetate and hexane) to obtain 3.05 gram of the titled compound.
Name
(−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
( 1-2b-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.59 gram (6.81 mmol) of (−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-2b-1)) was dissolved in 170 ml of tetrahydrofuran, under the flow of nitrogen. To the solution, 27.2 ml of tetrahydrofuran solution (2M) of borane-dimethyl sulfide complex was added at 0° C. over 30 minutes and the resultant mixture was stirred for 18 hours at 88 ° C. The resultant reaction solution was extracted with 300 ml of ethyl acetate, and the extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. To the residue, 272 ml of diethylamine was added and stirred at room temperature for 30 minutes. After evaporating diethylamine, the residue was purified using a silica gel column chromatography (eluent: 1:16 mixture of ethyl acetate and hexane) to obtain 3.05 gram of the titled compound.
Name
(−)-2-methoxycarbonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.59 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-2b-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 mL
Type
solvent
Reaction Step Three

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